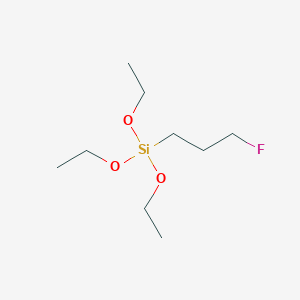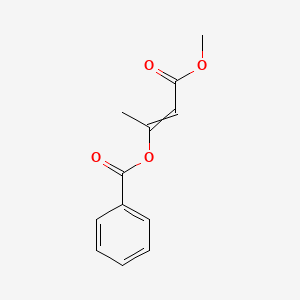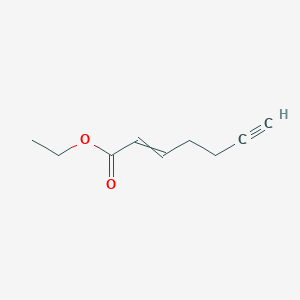
Triethoxy(3-fluoropropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(3-fluoropropyl)silane is an organosilicon compound with the molecular formula C9H21FO3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, such as its ability to form strong bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy(3-fluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropyltrichlorosilane with ethanol in the presence of a base, such as pyridine, to produce this compound. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(3-fluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form polysiloxanes.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.
Substitution: Requires the presence of a suitable nucleophile and may be facilitated by catalysts or under reflux conditions.
Major Products
Silanols: Formed during hydrolysis.
Polysiloxanes: Result from condensation reactions.
Substituted Silanes: Produced through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Triethoxy(3-fluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Wirkmechanismus
The mechanism by which triethoxy(3-fluoropropyl)silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds, creating a robust network. This property is particularly valuable in applications requiring strong adhesion and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Triethoxy(3-chloropropyl)silane
- Triethoxy(3-aminopropyl)silane
Comparison
Triethoxy(3-fluoropropyl)silane is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased hydrophobicity and chemical resistance compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are desired.
Eigenschaften
CAS-Nummer |
54655-52-6 |
|---|---|
Molekularformel |
C9H21FO3Si |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
triethoxy(3-fluoropropyl)silane |
InChI |
InChI=1S/C9H21FO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 |
InChI-Schlüssel |
UXRBHEQFVKYHRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCF)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)


![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)


![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
